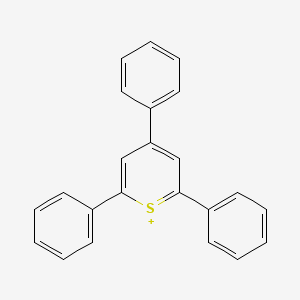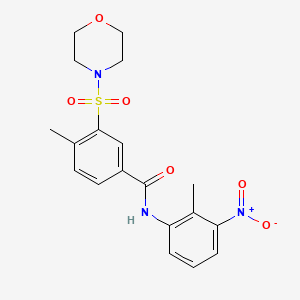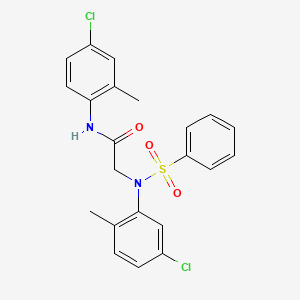![molecular formula C17H23N3O2 B12475411 N-cyclohexyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B12475411.png)
N-cyclohexyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide is an organic compound with a complex structure that includes cyclohexyl, phenyl, and cyclopropyl groups
Preparation Methods
The synthesis of N-cyclohexyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions involving alkenes and carbenes.
Introduction of the phenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Formation of the hydrazinecarboxamide group: This involves the reaction of hydrazine with carboxylic acid derivatives.
Cyclohexyl group attachment: This can be done through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-cyclohexyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
N-cyclohexyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
N-cyclohexyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide can be compared with similar compounds such as:
N-cyclohexyl-2,2-diphenylacetamide: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
N-cyclohexyl-N’-phenyl-N-(2-phenylcyclopropyl)thiourea: Contains a thiourea group instead of a hydrazinecarboxamide group, resulting in different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(2-phenylcyclopropanecarbonyl)amino]urea |
InChI |
InChI=1S/C17H23N3O2/c21-16(15-11-14(15)12-7-3-1-4-8-12)19-20-17(22)18-13-9-5-2-6-10-13/h1,3-4,7-8,13-15H,2,5-6,9-11H2,(H,19,21)(H2,18,20,22) |
InChI Key |
AJNVNUPZEJWGIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNC(=O)C2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(5-Nitro-1,3-dioxo-isoindolin-2-yl)methylamino]benzoic acid](/img/structure/B12475343.png)
![Morpholine, 4-[(8-chloro-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)acetyl]-](/img/structure/B12475348.png)

![Ethyl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12475369.png)
![7-Methoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B12475374.png)

![2-[(4-ethoxy-3-nitrobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B12475383.png)
![ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B12475395.png)
![4-methyl-N-(4-{4-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12475402.png)

![2-[(4-Methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12475407.png)
![N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12475416.png)
